4-(2,2-Difluorocyclopropyl)benzoic acid
Overview
Description
“4-(2,2-Difluorocyclopropyl)benzoic acid” is a chemical compound with the CAS Number: 1889432-53-4 . It has a molecular weight of 198.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Scientific Research Applications
Applications in Food and Environmental Science
Benzoic acid and its derivatives, including 4-(2,2-Difluorocyclopropyl)benzoic acid, are recognized for their antibacterial and antifungal properties, commonly used as preservatives in food, cosmetic, hygiene, and pharmaceutical products. These compounds are naturally present in plant and animal tissues and can also be produced by microorganisms. Due to their widespread occurrence and usage, these compounds are largely distributed in the environment, being found in water, soil, and air, which results in high and common human exposure. Studies have focused on their presence, usage, human exposure, metabolism, toxicology, and analytical methods for detection, underlining the significance of understanding their impact on public health and the environment (del Olmo, Calzada, & Nuñez, 2017).
Drug Delivery Systems
Research indicates that benzoic acid derivatives can effectively form complexes with alpha cyclodextrin, a notable drug delivery system. The complex formation between alpha cyclodextrin and benzoic acid derivatives, including this compound, has been confirmed in both aqueous environments and solid state forms. This signifies the potential of these compounds in enhancing drug delivery efficiency through improved carrier systems (Dikmen, 2021).
Photophysical Properties in Coordination Compounds
Benzoic acid derivatives are utilized as ligands to support coordination compounds, particularly with lanthanide elements. Studies demonstrate how the electron-releasing or electron-withdrawing substituents on these compounds significantly influence the photophysical properties of the resulting coordination complexes. This research sheds light on the interplay between molecular structure and luminescent properties, crucial for applications in fields such as material sciences and photonics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Fluorescence Probes Development
Benzoic acid derivatives are key in the development of novel fluorescence probes to detect highly reactive oxygen species, crucial for understanding biological and chemical processes. These probes have been applied in living cells, showcasing resistance to light-induced autoxidation and the ability to visualize reactive oxygen species in stimulated neutrophils, marking significant advancements in biomedical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety and Hazards
The safety information available indicates that “4-(2,2-Difluorocyclopropyl)benzoic acid” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 , which correspond to potential hazards if swallowed, in contact with skin, in contact with eyes, and if inhaled, respectively.
Mechanism of Action
Biochemical Pathways
Benzoic acid derivatives can be involved in various biochemical pathways. For instance, benzoic acid itself is a part of the phenolic biosynthesis pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For example, the presence of the difluorocyclopropyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDFORPHCGFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889432-53-4 | |
Record name | 4-(2,2-difluorocyclopropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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